molecular formula C8H17NO B1470651 1-[(Propylamino)methyl]cyclobutan-1-ol CAS No. 1518837-62-1

1-[(Propylamino)methyl]cyclobutan-1-ol

Cat. No.: B1470651
CAS No.: 1518837-62-1
M. Wt: 143.23 g/mol
InChI Key: JGSKAHHKKDBPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Propylamino)methyl]cyclobutan-1-ol is a synthetic organic compound belonging to the class of aminomethyl-substituted cyclobutanols. It features a cyclobutane ring, a four-membered carbon cycle, bearing both a hydroxyl group and a (propylamino)methyl substituent on the same carbon atom, making it a tertiary alcohol. This specific molecular architecture, which combines a strained ring system with a nitrogen-containing side chain, is of significant interest in medicinal and synthetic chemistry. Compounds containing the cyclobutanol scaffold are recognized as valuable intermediates and core structures in drug discovery . The presence of both hydrogen bond donor and acceptor groups within the molecule makes it a potential building block for the synthesis of more complex pharmaceutical agents. For instance, structurally similar cyclobutane derivatives have been investigated for their potential in developing treatments for various diseases, including inflammatory and autoimmune disorders . Furthermore, molecules incorporating an aminoalkyl chain onto a carbocyclic framework are often explored for their bioactive properties. Researchers utilize these types of specialized compounds as key intermediates in organic synthesis, particularly in the development of novel molecular hybrids and conjugates aimed at overcoming challenges like antibiotic resistance . As a research chemical, this product is intended for use in laboratory investigations only. It is supplied with a certificate of analysis, and proper storage conditions (typically 2-8°C) are recommended to maintain its long-term stability and purity. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1518837-62-1

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(propylaminomethyl)cyclobutan-1-ol

InChI

InChI=1S/C8H17NO/c1-2-6-9-7-8(10)4-3-5-8/h9-10H,2-7H2,1H3

InChI Key

JGSKAHHKKDBPCW-UHFFFAOYSA-N

SMILES

CCCNCC1(CCC1)O

Canonical SMILES

CCCNCC1(CCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-[(Propylamino)methyl]cyclobutan-1-ol with analogous cyclobutanol derivatives, focusing on molecular properties, substituent effects, and research applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
1-[(Methylamino)methyl]cyclobutan-1-ol C₆H₁₃NO 115.18 1461706-88-6 Short methyl chain; lower steric hindrance Potential intermediate for small-molecule drug synthesis .
1-[(Cyclopropylamino)methyl]cyclobutan-1-ol C₈H₁₅NO 141.21 CID 80500940 Cyclopropyl group enhances ring strain; may influence reactivity Structural studies suggest utility in agrochemicals .
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol C₉H₂₀N₂O 172.27 2169432-27-1 Extended alkyl chain; higher basicity Discontinued product; likely used in peptide mimetics or polymer research .
1-[Amino-(4-fluorophenyl)methyl]cyclobutan-1-ol C₁₁H₁₃FNO 209.23 1402152-75-3 Fluorinated aryl group; improved lipophilicity Safety data available (GHS-compliant SDS); used in industrial research .
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol C₈H₁₅NO 141.21 1849348-06-6 Cyclopropane-aminomethyl hybrid; unique 3D conformation Storage at 4°C; applications in materials science (e.g., liquid crystals) .

Key Observations:

Substituent Effects on Reactivity: Methyl or propylamino groups (e.g., C₆H₁₃NO vs. hypothetical C₈H₁₇NO) influence steric bulk and solubility. Longer chains (e.g., 4-aminobutyl in C₉H₂₀N₂O) may enhance intermolecular interactions but reduce metabolic stability . Fluorinated analogs (C₁₁H₁₃FNO) exhibit increased lipophilicity, making them candidates for CNS-targeting pharmaceuticals .

Cyclopropyl-containing compounds (CID 80500940) may pose unique hazards due to ring strain and reactivity .

Purity and Availability: Analogs like 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (95% purity) are prioritized for pharmaceutical R&D due to reliability in synthesis . Discontinued products (e.g., C₉H₂₀N₂O) highlight market shifts toward specialized derivatives .

Research Implications and Gaps

  • Pharmaceuticals: Propylamino groups balance lipophilicity and solubility, making them viable for oral drug candidates.
  • Material Science: Cyclobutanol cores with aminoalkyl chains (e.g., C₈H₁₅NO) could stabilize polymers or coatings .

Limitations:

  • No direct data on the compound’s synthesis, toxicity, or stability.
  • Safety protocols must be inferred from analogs (e.g., fluorinated derivatives require rigorous handling ).

Preparation Methods

General Synthetic Approach

The synthesis of 1-[(Propylamino)methyl]cyclobutan-1-ol typically involves two key stages:

  • Construction of the cyclobutane ring with a hydroxyl substituent at the 1-position.
  • Introduction of the propylamino methyl substituent at the same carbon.

Given the strain and reactivity of cyclobutane rings, controlled and selective methods are required for efficient synthesis.

Cyclobutanol Core Formation

Intramolecular [2+2] Photocycloaddition

  • A widely utilized method to access cyclobutane rings involves intramolecular [2+2] photocycloaddition of enone or diene precursors.
  • This method allows stereoselective formation of cyclobutane rings with high yields and control over stereochemistry.
  • For example, enone substrates irradiated under UV light undergo cyclization to form cyclobutanols with high stereoselectivity and yields up to 80% or higher, as demonstrated in the synthesis of complex cyclobutane-containing natural products (e.g., solanascone, littoralisone).
  • The hydroxyl group at the 1-position can be introduced via subsequent functional group transformations or by using appropriately functionalized starting materials.

Representative Preparation Method (Inferred)

Based on the above principles and related compound syntheses, a plausible preparation method for this compound would be:

Step Reagents & Conditions Description Yield/Notes
1 Synthesis of cyclobutanone intermediate Intramolecular [2+2] photocycloaddition of a suitable enone or diene precursor under UV irradiation Up to 80% yield, high stereoselectivity
2 Reduction of cyclobutanone to cyclobutanol Use of a selective reducing agent such as NaBH4 or enzymatic ADH reduction High yield, >98% purity achievable
3 Aminomethylation with propylamine Reaction of cyclobutanol or its activated derivative (e.g., halomethyl cyclobutanol) with propylamine at room temperature Moderate to high yield (70–83%), mild conditions, no catalyst needed

Enzymatic and Chemical Reduction Techniques

  • Alcohol dehydrogenases (ADHs) have been applied for stereoselective reduction of ketones to alcohols, achieving high enantiomeric excess (>99%) and yields up to 90% in related systems.
  • Chemical reductions such as Noyori asymmetric hydrogenations or boron hydride reductions are alternatives but may provide lower stereoselectivity.
  • These methods can be adapted to reduce cyclobutanone intermediates selectively to cyclobutanol, ensuring the correct stereochemistry for subsequent amination.

Comparative Table of Key Preparation Steps

Preparation Step Method/Technique Advantages Disadvantages/Challenges
Cyclobutane ring formation Intramolecular [2+2] photocycloaddition High stereoselectivity; good yields Requires UV light source; substrate design critical
Ketone reduction to alcohol Enzymatic ADH reduction High stereoselectivity and purity Enzyme cost and stability
Chemical reduction (NaBH4, Noyori) Simpler setup Lower stereoselectivity
Aminomethylation with propylamine Nucleophilic substitution at activated site Mild conditions; high yield Requires suitable leaving group on cyclobutanol derivative

Research Findings and Notes

  • Biocatalytic methods are increasingly preferred for stereoselective reductions due to their efficiency and environmental benefits.
  • Photochemical methods for cyclobutane formation enable construction of complex scaffolds with precise stereochemical control, which is critical for biological activity.
  • The direct amination of cyclobutene derivatives with propylamine has been demonstrated with high conversion and isolated yields without catalysts or solvents, indicating a practical approach for introducing the amino group.
  • No direct literature was found specifically for this compound, but the synthesis can be reliably inferred from analogous cyclobutane and aminated cyclobutene compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[(Propylamino)methyl]cyclobutan-1-ol, and how do reagent choices impact yield and purity?

  • Methodology:

  • Cyclobutane ring formation: Use cyclobutanone or derivatives as starting materials. For example, cyclobutanone reacts with propylamine derivatives under reductive amination (e.g., NaBH₃CN in methanol) to form the aminomethyl group .

  • Substitution reactions: Alkyl halides (e.g., propyl iodide) can introduce the propylamino group via nucleophilic substitution in the presence of a base (e.g., NaOH) .

  • Catalytic conditions: Inert atmospheres (N₂/Ar) and catalysts like palladium may enhance selectivity for sterically hindered cyclobutane systems .

    • Key factors:
  • Solvent polarity affects reaction kinetics. Polar aprotic solvents (e.g., DMF) improve nucleophilicity.

  • Temperature control (0–25°C) minimizes side reactions like ring-opening .

    Reagent Role Conditions Yield Range Reference
    NaBH₃CNReducing agentMethanol, RT, 12–24 hr60–75%
    Propyl iodide/NaOHAlkylationTHF, 0°C, 6 hr45–65%
    Pd/C (H₂ atmosphere)Catalytic hydrogenationEthanol, 50°C, 3 hr70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C):

  • ¹H NMR: Peaks at δ 1.2–1.6 ppm (cyclobutane CH₂), δ 2.4–3.0 ppm (N-CH₂), and δ 3.5–4.0 ppm (OH) confirm structure .
  • ¹³C NMR: Cyclobutane carbons appear at 25–35 ppm; adjacent electronegative groups (OH, NH) deshield nearby carbons .
    • FT-IR:
  • Broad peak ~3300 cm⁻¹ (OH/NH stretch); C-N stretch at 1250–1350 cm⁻¹ .
    • Mass Spectrometry (HRMS):
  • Molecular ion [M+H]⁺ at m/z 144.16 (C₈H₁₇NO) with fragmentation patterns indicating cyclobutane cleavage .

Q. How can researchers address purity challenges during synthesis?

  • Chromatography:

  • Use silica gel column chromatography (ethyl acetate/hexane, 3:7) to separate unreacted propylamine or byproducts .
    • Recrystallization:
  • Dissolve crude product in hot ethanol, cool to −20°C for 12 hr to isolate crystals (purity >95%) .
    • Analytical QC:
  • Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) .

Advanced Research Questions

Q. How do steric effects in the cyclobutane ring influence biological interactions?

  • Mechanistic insight:

  • The cyclobutane ring’s strain (≈90° bond angles) increases reactivity toward electrophilic targets (e.g., enzymes) but reduces membrane permeability due to rigidity .
  • Case study: Analogous cyclobutanol derivatives show enhanced binding to GABA receptors when the aminoalkyl chain is extended (e.g., propyl vs. methyl), suggesting steric bulk modulates selectivity .
    • Experimental design:
  • Compare IC₅₀ values of methyl, ethyl, and propyl analogs in receptor-binding assays. Use molecular docking (e.g., AutoDock Vina) to model steric clashes .

Q. What strategies resolve contradictions in reported reaction yields for similar cyclobutanol derivatives?

  • Root causes:

  • Inconsistent workup: Variations in extraction pH (e.g., basic vs. neutral) may retain polar byproducts .
  • Catalyst deactivation: Moisture-sensitive reagents (e.g., LiAlH₄) require rigorous anhydrous conditions .
    • Resolution workflow:

Reproduce conditions with strict inert atmosphere (glovebox) .

Monitor reaction progress via TLC/GC-MS at 1-hr intervals.

Optimize stoichiometry: Use 1.2–1.5 equiv of propylamine to drive alkylation to completion .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitutions?

  • DFT calculations (B3LYP/6-31G):*

  • Calculate activation energies for SN2 pathways at the cyclobutane carbon. High ring strain lowers ΔG‡, favoring substitution .
    • Solvent effects:
  • COSMO-RS simulations predict solvation energies in DMSO vs. THF. Polar solvents stabilize transition states, improving yields .
    • Validation:
  • Compare predicted vs. experimental yields for methyl, ethyl, and propyl analogs. Adjust models using Hammett substituent constants .

Q. What advanced analytical methods detect degradation products under varying storage conditions?

  • Forced degradation studies:

  • Thermal stress: Heat at 40°C/75% RH for 4 weeks; monitor via UPLC-QTOF for oxidated products (e.g., ketones from OH group loss) .
  • Photolysis: Expose to UV light (254 nm) for 48 hr; identify cyclobutane ring-opening products via HRMS .
    • Stability protocol:
  • Store lyophilized compound at −80°C under argon. Use amber vials to prevent photodegradation .

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